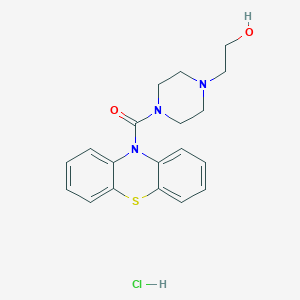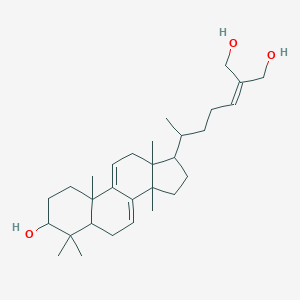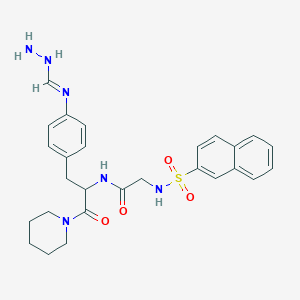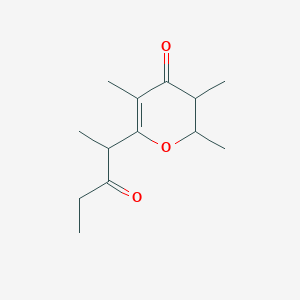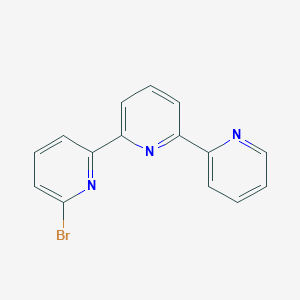![molecular formula C8H10N4 B024987 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-79-4](/img/structure/B24987.png)
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine, also known as TMTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. TMTP is a pyrazine derivative that contains a triazole ring, which makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Mécanisme D'action
The mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of other enzymes, such as xanthine oxidase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory activity, which may be beneficial for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its versatility as a scaffold for the synthesis of new compounds. Its triazole ring allows for the introduction of a variety of functional groups, which can be used to modify its biological activity. However, one limitation of using 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine. One area of focus is the synthesis of new compounds based on the 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine scaffold, with the goal of identifying novel antimicrobial, anti-inflammatory, and neuroprotective agents. Another area of focus is the elucidation of the mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives, which could lead to a better understanding of their biological activity. Finally, there is a need for further studies on the pharmacokinetics and toxicity of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives, in order to determine their potential as therapeutic agents.
Méthodes De Synthèse
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized through a multistep process that involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with hydrazine hydrate and sodium nitrite. The resulting intermediate is then treated with trimethylorthoformate and hydrochloric acid to yield 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine.
Applications De Recherche Scientifique
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in drug development. It has been shown to have antibacterial, antifungal, and antiviral activity, making it a promising scaffold for the synthesis of new antimicrobial agents. Additionally, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
19848-79-4 |
|---|---|
Nom du produit |
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
Formule moléculaire |
C8H10N4 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3,5,8-trimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-4-9-6(2)8-11-10-7(3)12(5)8/h4H,1-3H3 |
Clé InChI |
ULDJCCFAPSOGGD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=NN=C(N12)C)C |
SMILES canonique |
CC1=CN=C(C2=NN=C(N12)C)C |
Synonymes |
3,5,8-Trimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



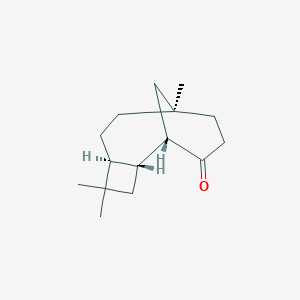

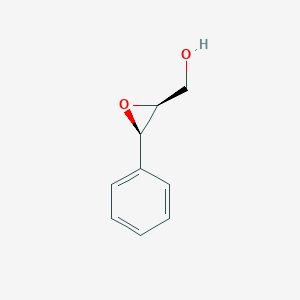

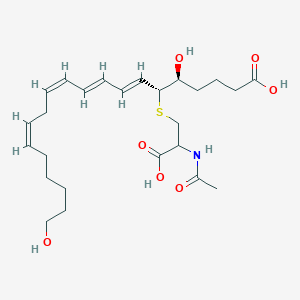
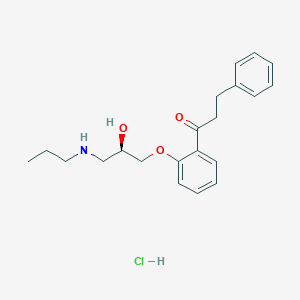
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
